molecular formula C16H11N3O B4291602 1-[(1E)-2-(FURAN-2-YL)ETHENYL]-[1,2,4]TRIAZOLO[4,3-A]QUINOLINE

1-[(1E)-2-(FURAN-2-YL)ETHENYL]-[1,2,4]TRIAZOLO[4,3-A]QUINOLINE

Cat. No.: B4291602
M. Wt: 261.28 g/mol
InChI Key: FYHWIBPSLBSFJA-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-Furyl)vinyl][1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that belongs to the class of triazoloquinolines. This compound is characterized by the presence of a triazole ring fused to a quinoline ring, with a furylvinyl substituent. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

The synthesis of 1-[(1E)-2-(FURAN-2-YL)ETHENYL]-[1,2,4]TRIAZOLO[4,3-A]QUINOLINE typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine with furylvinyl derivatives in the presence of a base such as triethylamine and a solvent like xylene . The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization and formation of the desired product.

Chemical Reactions Analysis

1-[(1E)-2-(FURAN-2-YL)ETHENYL]-[1,2,4]TRIAZOLO[4,3-A]QUINOLINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazoloquinoline derivatives.

Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF), bases such as potassium carbonate, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(1E)-2-(FURAN-2-YL)ETHENYL]-[1,2,4]TRIAZOLO[4,3-A]QUINOLINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(1E)-2-(FURAN-2-YL)ETHENYL]-[1,2,4]TRIAZOLO[4,3-A]QUINOLINE involves its interaction with various molecular targets and pathways. In medicinal applications, this compound is believed to exert its effects by intercalating into DNA, thereby disrupting the replication and transcription processes of pathogenic organisms . Additionally, it may inhibit specific enzymes involved in the metabolic pathways of these organisms, leading to their death or inhibition of growth.

Comparison with Similar Compounds

1-[(1E)-2-(FURAN-2-YL)ETHENYL]-[1,2,4]TRIAZOLO[4,3-A]QUINOLINE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct electronic and steric properties, making it a versatile compound for various applications.

Conclusion

This compound is a compound of significant interest due to its unique structure and diverse applications in scientific research. Its synthesis, chemical reactivity, and potential as a therapeutic agent make it a valuable subject for further study and development.

Properties

IUPAC Name

1-[(E)-2-(furan-2-yl)ethenyl]-[1,2,4]triazolo[4,3-a]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O/c1-2-6-14-12(4-1)7-9-15-17-18-16(19(14)15)10-8-13-5-3-11-20-13/h1-11H/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHWIBPSLBSFJA-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NN=C(N32)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=NN=C(N32)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(1E)-2-(FURAN-2-YL)ETHENYL]-[1,2,4]TRIAZOLO[4,3-A]QUINOLINE
Reactant of Route 2
1-[(1E)-2-(FURAN-2-YL)ETHENYL]-[1,2,4]TRIAZOLO[4,3-A]QUINOLINE
Reactant of Route 3
1-[(1E)-2-(FURAN-2-YL)ETHENYL]-[1,2,4]TRIAZOLO[4,3-A]QUINOLINE
Reactant of Route 4
1-[(1E)-2-(FURAN-2-YL)ETHENYL]-[1,2,4]TRIAZOLO[4,3-A]QUINOLINE
Reactant of Route 5
1-[(1E)-2-(FURAN-2-YL)ETHENYL]-[1,2,4]TRIAZOLO[4,3-A]QUINOLINE
Reactant of Route 6
1-[(1E)-2-(FURAN-2-YL)ETHENYL]-[1,2,4]TRIAZOLO[4,3-A]QUINOLINE

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